

# Org-24598: A Potent and Selective GlyT1 Inhibitor for Neurological Research

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## Compound of Interest

Compound Name: Org-24598

Cat. No.: B15619206

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## Introduction

**Org-24598** is a potent and selective inhibitor of the glial glycine transporter 1 (GlyT1b), with an IC<sub>50</sub> of 6.9 nM.[1] By blocking the reuptake of glycine from the synaptic cleft, **Org-24598** effectively increases the extracellular concentration of glycine. This elevation of glycine, an obligatory co-agonist at N-methyl-D-aspartate (NMDA) receptors, leads to the potentiation of NMDA receptor-mediated neurotransmission. This mechanism of action makes **Org-24598** a valuable tool for investigating the role of the glycinergic system in various neurological and psychiatric disorders, including schizophrenia and cognitive deficits associated with alcohol withdrawal.[2][3][4][5]

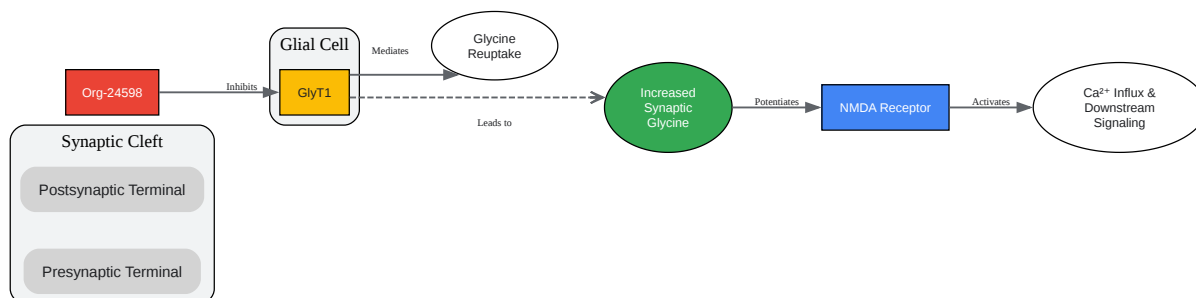
## Physicochemical Properties and Supplier Information

**Org-24598** is a white to off-white solid. It is available from several suppliers, often as a lithium salt. While pricing is generally available upon quotation, the following table summarizes key physicochemical properties and purchasing information from various suppliers.

Property	Value	Supplier(s)
Molecular Weight	367.36 g/mol (free form)[1]	R&D Systems, Tocris Bioscience, MedKoo Biosciences
373.30 g/mol (lithium salt)	Sigma-Aldrich	
Formula	C <sub>19</sub> H <sub>20</sub> F <sub>3</sub> NO <sub>3</sub> (free form)	R&D Systems, Tocris Bioscience, MedKoo Biosciences
C <sub>19</sub> H <sub>19</sub> F <sub>3</sub> LiNO <sub>3</sub> (lithium salt)	Sigma-Aldrich	
Purity	≥98% (HPLC)	R&D Systems, Tocris Bioscience, Sigma-Aldrich
Solubility	Soluble to 100 mM in DMSO	R&D Systems
>2 mg/mL in H <sub>2</sub> O (lithium salt)	Sigma-Aldrich	
Storage	Store at +4°C or 2-8°C	R&D Systems, Tocris Bioscience, Sigma-Aldrich
CAS Number	372198-97-5 (free form)	R&D Systems, Tocris Bioscience, MedKoo Biosciences
722456-08-8 (lithium salt)	Sigma-Aldrich	

## Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

**Org-24598**'s primary mechanism of action is the selective inhibition of the glycine transporter GlyT1, which is predominantly expressed on glial cells surrounding synapses. This inhibition leads to an accumulation of glycine in the synaptic cleft, thereby enhancing the activation of NMDA receptors, which require glycine as a co-agonist for their function.



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Mechanism of action of **Org-24598**.

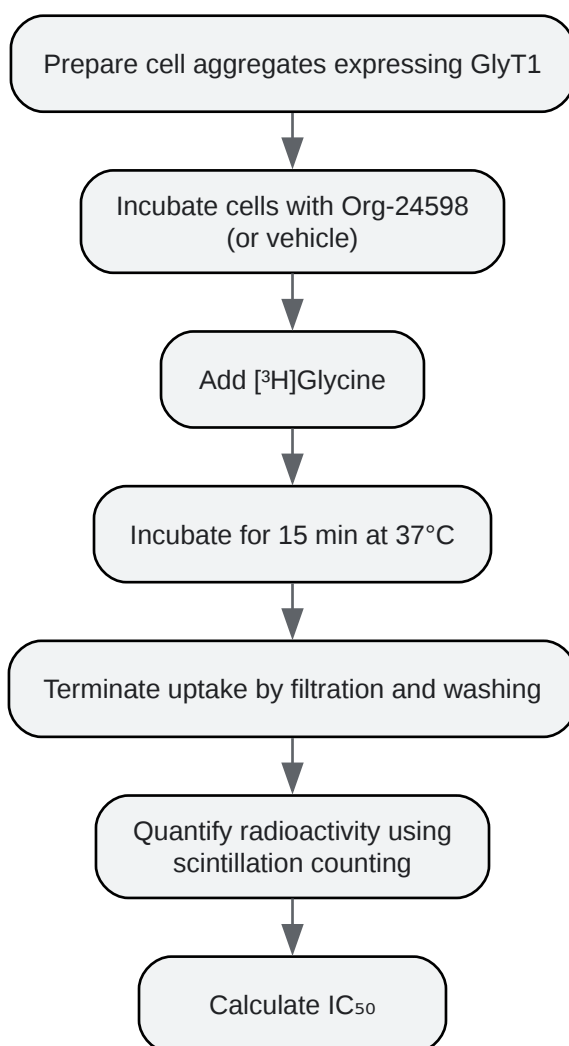
## Application Notes and Experimental Protocols

**Org-24598** is a versatile tool for studying the role of glycine and NMDA receptor function in the central nervous system. Below are detailed protocols for key experiments.

### In Vitro Glycine Uptake Inhibition Assay

This assay determines the potency of **Org-24598** in inhibiting glycine uptake via GlyT1.

Experimental Workflow:



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#### Workflow for Glycine Uptake Inhibition Assay.

##### Protocol:

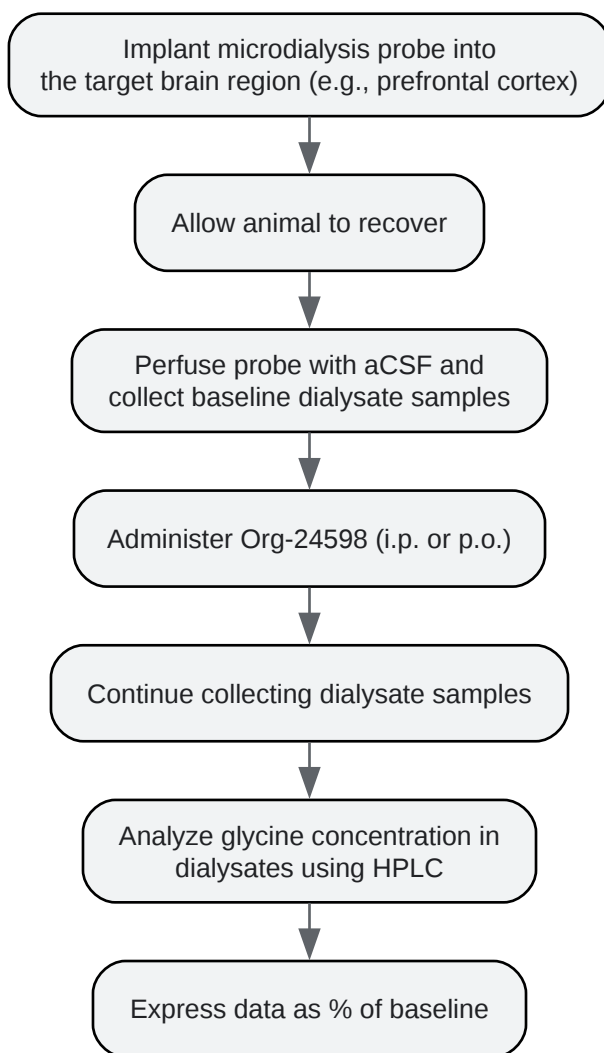
- Cell Preparation: Prepare brain aggregates from male Wistar rats or use a cell line stably expressing rat GlyT1.[6]
- Incubation: In a 96-well plate, incubate 1 mg of cell aggregates with varying concentrations of **Org-24598** (e.g., 0.1 nM to 10 μM) or vehicle control in a modified HEPES buffer (pH 7.4) for 20 minutes at room temperature.
- Glycine Uptake: Initiate glycine uptake by adding 50 nM [<sup>3</sup>H]Glycine. For determining non-specific binding, add 10 mM unlabeled glycine to a set of wells.[6]

- Termination: Incubate for 15 minutes at 37°C.[6] Terminate the reaction by rapid filtration through glass fiber filters, followed by three washes with ice-cold buffer.
- Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
- Data Analysis: Calculate the specific uptake by subtracting non-specific binding from total binding. Determine the IC50 value of **Org-24598** by fitting the data to a sigmoidal dose-response curve.

## In Vivo Microdialysis for Extracellular Glycine Measurement

This technique allows for the direct measurement of extracellular glycine levels in the brain of a freely moving animal following **Org-24598** administration.

Experimental Workflow:



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#### Workflow for In Vivo Microdialysis.

##### Protocol:

- **Surgical Implantation:** Anesthetize a rat and stereotactically implant a microdialysis probe into the brain region of interest (e.g., nucleus accumbens or prefrontal cortex).<sup>[7][8][9][10]</sup> Allow the animal to recover for 24-48 hours.
- **Microdialysis Procedure:** On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector. Perfuse with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2  $\mu\text{L}/\text{min}$ .<sup>[11]</sup>

- **Baseline Collection:** Collect baseline dialysate samples every 20-30 minutes for at least 2 hours to establish a stable baseline of extracellular glycine.[\[11\]](#)
- **Drug Administration:** Administer **Org-24598** via intraperitoneal (i.p.) injection (e.g., 6 or 9 mg/kg) or oral gavage.[\[12\]](#)
- **Sample Collection:** Continue to collect dialysate samples for at least 3 hours post-administration.[\[11\]](#)
- **Glycine Analysis:** Analyze the glycine concentration in the dialysate samples using high-performance liquid chromatography (HPLC) with fluorescence detection after derivatization with o-phthalaldehyde (OPA).[\[11\]](#)
- **Data Analysis:** Express the post-drug glycine concentrations as a percentage of the mean baseline concentration.

## Behavioral Assays: Novel Object Recognition (NOR) and Barnes Maze (BM)

These assays are used to assess the effects of **Org-24598** on recognition and spatial memory, respectively, particularly in models of cognitive impairment.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Protocol for Novel Object Recognition (NOR):

- **Habituation:** Individually habituate rats to an open-field arena for a set period over several days.
- **Training (T1):** Place two identical objects in the arena and allow the rat to explore for a defined time (e.g., 5 minutes).
- **Inter-trial Interval:** Return the rat to its home cage for a specific duration (e.g., 1 hour).
- **Testing (T2):** Replace one of the familiar objects with a novel object. Administer **Org-24598** (e.g., 0.1, 0.3, or 0.6 mg/kg, i.p.) 30 minutes before the T2 session.[\[2\]](#)[\[5\]](#)
- **Data Analysis:** Record the time spent exploring each object. Calculate a discrimination index (DI) as (time with novel object - time with familiar object) / (total exploration time). A higher DI

indicates better recognition memory.

#### Protocol for Barnes Maze (BM):

- Habituation: Habituate rats to the maze, a circular platform with holes around the perimeter, one of which leads to an escape box.
- Acquisition Training: Conduct trials where the rat learns the location of the escape hole using visual cues.
- Reversal Learning: Move the escape box to a new location. Administer **Org-24598** (e.g., 0.1, 0.3, or 0.6 mg/kg, i.p.) 30 minutes before each reversal learning trial.[2][5]
- Data Analysis: Record the latency to find the escape hole and the number of errors (pokes into incorrect holes). A shorter latency and fewer errors indicate improved spatial learning and memory.

## Conclusion

**Org-24598** is a powerful pharmacological tool for elucidating the role of the glycinergic system and NMDA receptor function in the brain. Its high potency and selectivity for GlyT1 make it an ideal candidate for in vitro and in vivo studies aimed at understanding the pathophysiology of various neurological and psychiatric disorders and for the development of novel therapeutic strategies. The protocols outlined above provide a starting point for researchers to investigate the effects of **Org-24598** in their specific experimental models.

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